1-[4-({4-[(4-Fluorophenyl)carbonyl]piperazin-1-yl}sulfonyl)phenyl]pyrrolidin-2-one
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Overview
Description
1-(4-{[4-(4-FLUOROBENZOYL)PIPERAZINO]SULFONYL}PHENYL)-2-PYRROLIDINONE is a complex organic compound that features a piperazine ring substituted with a fluorobenzoyl group and a sulfonylphenyl group, along with a pyrrolidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-{[4-(4-FLUOROBENZOYL)PIPERAZINO]SULFONYL}PHENYL)-2-PYRROLIDINONE typically involves multiple steps, starting with the preparation of the piperazine derivative. The final step involves the formation of the pyrrolidinone ring, which can be achieved through intramolecular cyclization reactions under basic conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors and continuous flow systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions: 1-(4-{[4-(4-FLUOROBENZOYL)PIPERAZINO]SULFONYL}PHENYL)-2-PYRROLIDINONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(4-{[4-(4-FLUOROBENZOYL)PIPERAZINO]SULFONYL}PHENYL)-2-PYRROLIDINONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-(4-{[4-(4-FLUOROBENZOYL)PIPERAZINO]SULFONYL}PHENYL)-2-PYRROLIDINONE involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzoyl group may enhance binding affinity to these targets, while the piperazine and pyrrolidinone moieties contribute to the overall stability and activity of the compound. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
- 1-(4-{[4-(4-CHLOROBENZOYL)PIPERAZINO]SULFONYL}PHENYL)-2-PYRROLIDINONE
- 1-(4-{[4-(4-BROMOBENZOYL)PIPERAZINO]SULFONYL}PHENYL)-2-PYRROLIDINONE
- 1-(4-{[4-(4-METHYLBENZOYL)PIPERAZINO]SULFONYL}PHENYL)-2-PYRROLIDINONE
Uniqueness: The presence of the fluorobenzoyl group in 1-(4-{[4-(4-FLUOROBENZOYL)PIPERAZINO]SULFONYL}PHENYL)-2-PYRROLIDINONE distinguishes it from similar compounds, potentially offering unique binding properties and biological activities. The fluorine atom can enhance the compound’s metabolic stability and bioavailability, making it a valuable candidate for further research and development.
Properties
Molecular Formula |
C21H22FN3O4S |
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Molecular Weight |
431.5 g/mol |
IUPAC Name |
1-[4-[4-(4-fluorobenzoyl)piperazin-1-yl]sulfonylphenyl]pyrrolidin-2-one |
InChI |
InChI=1S/C21H22FN3O4S/c22-17-5-3-16(4-6-17)21(27)23-12-14-24(15-13-23)30(28,29)19-9-7-18(8-10-19)25-11-1-2-20(25)26/h3-10H,1-2,11-15H2 |
InChI Key |
LQEPPGCPLZKQJY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)N3CCN(CC3)C(=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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